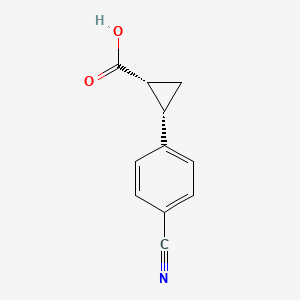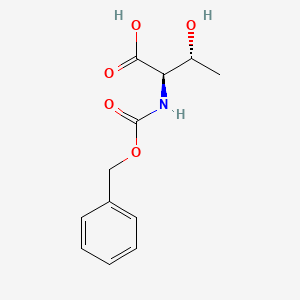![molecular formula C12H14N2 B12822776 2-(3-Methylbut-2-en-1-yl)-1H-benzo[d]imidazole](/img/structure/B12822776.png)
2-(3-Methylbut-2-en-1-yl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylbut-2-en-1-yl)-1H-benzo[d]imidazole is a chemical compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of a benzimidazole ring in the structure imparts unique properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbut-2-en-1-yl)-1H-benzo[d]imidazole can be achieved through various synthetic routes. One common method involves the reaction of o-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzimidazole ring.
For example, the reaction of o-phenylenediamine with 3-methylbut-2-enal in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid can yield this compound. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylbut-2-en-1-yl)-1H-benzo[d]imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (chlorine, bromine) or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce benzimidazole-2-ylmethanol derivatives. Substitution reactions can lead to a variety of substituted benzimidazole compounds with different functional groups.
Scientific Research Applications
2-(3-Methylbut-2-en-1-yl)-1H-benzo[d]imidazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(3-Methylbut-2-en-1-yl)-1H-benzo[d]imidazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methylbut-2-en-1-yl)-1H-indole: Similar structure with an indole ring instead of a benzimidazole ring.
2-(3-Methylbut-2-en-1-yl)-1H-imidazole: Similar structure with an imidazole ring instead of a benzimidazole ring.
2-(3-Methylbut-2-en-1-yl)-1H-benzimidazole: Similar structure with a different substitution pattern on the benzimidazole ring.
Uniqueness
2-(3-Methylbut-2-en-1-yl)-1H-benzo[d]imidazole is unique due to the presence of both the benzimidazole ring and the 3-methylbut-2-en-1-yl substituent. This combination imparts specific chemical and biological properties that may not be present in similar compounds. The benzimidazole ring provides a versatile scaffold for chemical modifications, while the 3-methylbut-2-en-1-yl group can influence the compound’s lipophilicity and biological activity.
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-(3-methylbut-2-enyl)-1H-benzimidazole |
InChI |
InChI=1S/C12H14N2/c1-9(2)7-8-12-13-10-5-3-4-6-11(10)14-12/h3-7H,8H2,1-2H3,(H,13,14) |
InChI Key |
OYZRQJHWHKBVNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=NC2=CC=CC=C2N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




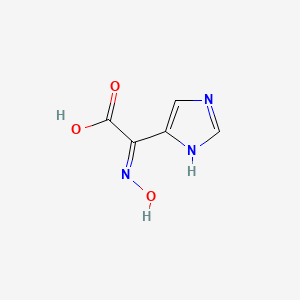
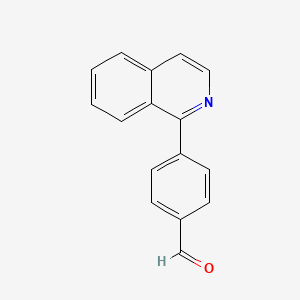

methylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B12822738.png)
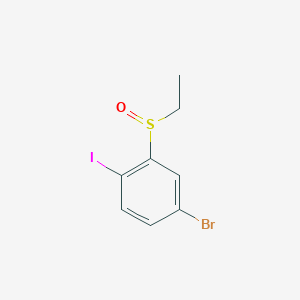
![(2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl) sulfate;tetrabutylazanium](/img/structure/B12822757.png)

